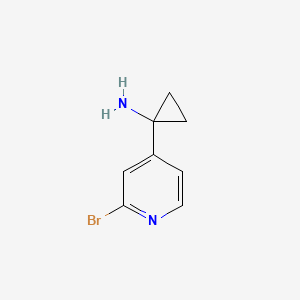

1-(2-Bromopyridin-4-YL)cyclopropanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromopyridin-4-yl)cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c9-7-5-6(1-4-11-7)8(10)2-3-8/h1,4-5H,2-3,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKMQADEBBGZGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=NC=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Significance and Context of 1 2 Bromopyridin 4 Yl Cyclopropanamine

Structural Classification within Bromopyridine and Cyclopropanamine Chemical Space

1-(2-Bromopyridin-4-YL)cyclopropanamine is a hybrid molecule that can be classified based on its two primary structural components:

Bromopyridine Moiety: This portion of the molecule is a substituted pyridine (B92270), which is a six-membered aromatic heterocycle containing one nitrogen atom. The presence of a bromine atom at the 2-position makes it a halopyridine, a class of compounds widely used as precursors in cross-coupling reactions. The pyridine ring itself is a key feature in many biologically active compounds.

Cyclopropanamine Moiety: This component is a primary aliphatic amine attached to a cyclopropane (B1198618) ring. The cyclopropane ring is a highly strained, three-membered carbocycle that imparts conformational rigidity and unique electronic properties to the molecule. nih.gov Cyclopropylamines are recognized as important pharmacophores in medicinal chemistry, often used to modulate the physicochemical properties of drug candidates. nih.gov

The combination of these two motifs in this compound results in a bifunctional molecule with a specific substitution pattern that dictates its reactivity and potential applications. Below is a table of computed properties for the closely related isomer, 1-(3-Bromopyridin-4-yl)cyclopropan-1-amine, which provides an estimation of the physicochemical characteristics of the title compound.

| Property | Value (Computed) |

| Molecular Weight | 213.07 g/mol |

| XLogP3-AA | 0.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 211.99491 Da |

| Topological Polar Surface Area | 38.9 Ų |

| Data for the isomeric compound 1-(3-Bromopyridin-4-yl)cyclopropan-1-amine, as specific experimental data for the title compound is not readily available. Data from PubChem CID: 84782509. mdpi.com |

Strategic Importance in Contemporary Organic Synthesis

The strategic importance of this compound in modern organic synthesis stems from the versatile reactivity of its constituent parts.

The 2-bromopyridine (B144113) unit is a valuable handle for a variety of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the construction of more complex molecular architectures. The bromine atom can be readily displaced by a wide range of nucleophiles, making it a key site for molecular diversification. nih.gov

The cyclopropanamine moiety is a sought-after structural motif in drug discovery. The rigid cyclopropane ring can act as a conformational constraint, locking a molecule into a specific bioactive conformation and potentially increasing its binding affinity to a biological target. Furthermore, the primary amine group provides a site for further functionalization, such as amide bond formation, to modulate a compound's properties or to attach it to a larger molecular scaffold. Cyclopropylamines are known to be mechanism-based inhibitors of certain enzymes, such as cytochrome P450s and lysine-specific demethylase 1 (LSD1). nih.govchemicalbook.com

The combination of these two functionalities in a single molecule offers a powerful tool for the synthesis of novel compounds, particularly in the development of new pharmaceutical agents. The bromopyridine allows for the introduction of diverse substituents, while the cyclopropanamine can impart favorable pharmacological properties.

Historical Development of Related Chemical Motifs

The synthesis of the building blocks that constitute this compound has a rich history in organic chemistry.

The preparation of bromopyridines has been explored for over a century. Early methods often involved the direct bromination of pyridine, which can lead to a mixture of products and often requires harsh conditions. nih.gov A significant advancement was the development of the Sandmeyer-type reaction from aminopyridines. For the synthesis of 2-bromopyridine, the diazotization of 2-aminopyridine (B139424) in the presence of hydrobromic acid and a bromide salt is a common and effective method. google.comglpbio.com

The synthesis of cyclopropanamines has also seen considerable development. Early methods for the synthesis of the parent cyclopropanamine often started from cyclopropanecarboxylic acid or its derivatives. One classic approach involves the Hofmann rearrangement of cyclopropanecarboxamide, where the amide is treated with bromine and a strong base to yield the amine with one fewer carbon atom. nih.gov Another important method is the Curtius rearrangement of a cyclopropanecarbonyl azide, which proceeds through an isocyanate intermediate that can be hydrolyzed to the amine. sigmaaldrich.combldpharm.com More recent methods have focused on developing more efficient and stereoselective routes to substituted cyclopropanamines.

The synthesis of the specific target molecule, this compound, would likely draw upon these historical methods, potentially starting from a precursor such as 1-(2-bromopyridin-4-yl)cyclopropanecarboxylic acid. This carboxylic acid is itself a synthetically accessible molecule, likely prepared through the cyclopropanation of a suitable bromopyridine-containing precursor.

Synthetic Methodologies for 1 2 Bromopyridin 4 Yl Cyclopropanamine and Analogues

Precursor Synthesis and Functional Group Interconversions

Bromination Strategies for Pyridine (B92270) Core Derivatization

The introduction of a bromine atom at the 2-position of the pyridine ring is a common and well-established transformation in heterocyclic chemistry. One of the most effective methods for this conversion is the Sandmeyer-type reaction, starting from the readily available 2-aminopyridine (B139424).

This process typically involves the diazotization of 2-aminopyridine with a nitrite source, such as sodium nitrite, in the presence of a strong acid like hydrobromic acid. The resulting diazonium salt is then decomposed in the presence of a bromide source, often copper(I) bromide, to yield 2-bromopyridine (B144113). The reaction proceeds in high yields and is amenable to large-scale synthesis.

| Starting Material | Reagents | Product | Yield |

| 2-Aminopyridine | 1. NaNO₂, HBr 2. CuBr | 2-Bromopyridine | High |

This table summarizes a common method for the synthesis of 2-bromopyridine.

Further functionalization of the 2-bromopyridine at the 4-position is necessary to enable the introduction of the cyclopropylamine (B47189) moiety. A common strategy involves the conversion of a 4-substituted precursor, such as 4-methyl-2-bromopyridine, into a more versatile functional group like a nitrile. For instance, the ammoxidation of 4-methyl-2-bromopyridine can yield 2-bromo-4-cyanopyridine, a key intermediate for the subsequent cyclopropanation step.

Formation of the Cyclopropylamine Moiety

The cyclopropylamine unit is a valuable structural motif in medicinal chemistry due to its unique conformational properties. Several methods have been developed for its synthesis, offering various points of entry depending on the desired substitution pattern. nih.gov

The construction of the three-membered carbocyclic ring can be achieved through various cyclopropanation reactions. For the synthesis of 1-substituted cyclopropylamines, methods that allow for the direct introduction of a nitrogen-containing functionality or a precursor group are particularly valuable.

The introduction of the amine group onto the cyclopropane (B1198618) ring can be achieved either during the cyclopropanation step or as a subsequent transformation. Methods such as the Curtius rearrangement of a cyclopropanecarboxylic acid derivative or the Hofmann rearrangement of a cyclopropanecarboxamide are classical approaches.

However, more direct methods are often preferred for their efficiency. One such powerful method is the titanium-mediated reaction of nitriles with Grignard reagents, known as the Kulinkovich-Szymoniak reaction. organic-chemistry.orgorganic-chemistry.org This reaction allows for the direct conversion of a nitrile into a primary cyclopropylamine in a single step.

The reaction involves the treatment of a nitrile with a Grignard reagent, typically ethylmagnesium bromide, in the presence of a titanium(IV) alkoxide, such as titanium(IV) isopropoxide. The reaction proceeds through a titanacyclopropane intermediate which then reacts with the nitrile to form an azatitanacyclopentene. Subsequent treatment with a Lewis acid, such as boron trifluoride etherate, promotes the reductive cyclization to afford the primary cyclopropylamine. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |

| R-CN (Nitrile) | EtMgBr (Grignard) | 1. Ti(OiPr)₄ 2. BF₃·OEt₂ | 1-R-cyclopropanamine |

This table illustrates the general scheme of the Kulinkovich-Szymoniak reaction for the synthesis of primary cyclopropylamines.

Integration of Pyridyl and Cyclopropylamine Subunits

The key step in the synthesis of 1-(2-bromopyridin-4-yl)cyclopropanamine is the coupling of the two previously described building blocks. Based on the methodologies discussed, a convergent synthetic strategy can be devised.

The synthesis would commence with the preparation of 2-bromo-4-cyanopyridine. This intermediate serves as the linchpin, containing both the brominated pyridine core and a nitrile functionality poised for conversion into the cyclopropylamine moiety.

The 2-bromo-4-cyanopyridine would then be subjected to the Kulinkovich-Szymoniak reaction conditions. Treatment with ethylmagnesium bromide in the presence of titanium(IV) isopropoxide, followed by a Lewis acid workup, would directly furnish the desired product, this compound. This approach is highly efficient as it constructs the cyclopropylamine ring and introduces the amine functionality in a single, one-pot operation directly onto the pyridine scaffold.

Advanced Coupling and Cyclization Approaches

The titanium-mediated cyclopropanation of nitriles represents a significant advancement in the synthesis of primary cyclopropylamines and can be considered an advanced cyclization approach. The reaction's ability to tolerate a variety of functional groups makes it particularly suitable for the synthesis of complex molecules like this compound.

The mechanism of the Kulinkovich-Szymoniak reaction involves the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium alkoxide. organic-chemistry.org This highly reactive species then undergoes a nucleophilic addition to the nitrile, forming an azatitanacyclopentene intermediate. The crucial role of the Lewis acid in the final step is to promote the reductive elimination that leads to the formation of the cyclopropane ring and the liberation of the primary amine. organic-chemistry.org

Research has shown that this methodology is applicable to a wide range of aromatic and heteroaromatic nitriles, providing access to a diverse array of 1-aryl- and 1-heteroarylcyclopropylamines. nih.gov The reaction conditions can be optimized to achieve good yields, making it a practical and valuable tool in synthetic organic chemistry. organic-chemistry.org The directness of this approach, avoiding the need for pre-formed cyclopropylamine reagents, highlights its elegance and efficiency in the construction of the target molecule and its analogues.

Transition-Metal-Catalyzed Cross-Coupling Reactions for Pyridyl-Cyclopropane Linkage

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. mdpi.com For the synthesis of the target molecule, these reactions can be envisioned to either form the C-C bond between the pyridine ring and the cyclopropane moiety or the C-N bond of the cyclopropanamine.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. mdpi.com This strategy can be applied to the synthesis of the this compound core by coupling a suitable cyclopropylboron reagent with a di-substituted pyridine.

A plausible synthetic route involves the reaction of 2,4-dibromopyridine with a protected aminocyclopropylboronic acid derivative, such as N-Boc-1-aminocyclopropylboronic acid pinacol ester. The selective coupling at the more reactive 4-position of the pyridine ring is often achievable. Palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly employed for such transformations. mdpi.com The reaction typically requires a base, such as K₂CO₃ or Cs₂CO₃, and is carried out in a solvent system like dioxane/water.

A key challenge in the Suzuki-Miyaura coupling involving 2-substituted pyridines is the potential for catalyst inhibition by the pyridine nitrogen and the instability of some heteroarylboronic acids, which can lead to protodeboronation. nih.gov However, the development of specialized ligands and reaction conditions has expanded the scope of this reaction for challenging substrates.

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |

| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 95 | mdpi.com |

| 2 | 3-Bromopyridine | Cyclopropylboronic acid | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene/H₂O | 72 | nih.gov |

| 3 | 2,5-Dibromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 88 | mdpi.com |

Table 1: Representative examples of Suzuki-Miyaura coupling reactions involving bromopyridines, illustrating typical conditions and yields.

An alternative approach to forming the target molecule is through a palladium-catalyzed C-N cross-coupling reaction, most notably the Buchwald-Hartwig amination. This reaction would involve coupling cyclopropylamine with a pre-functionalized 2-bromo-4-cyclopropylpyridine or a related electrophile. The synthesis of N-arylcyclopropylamines via the palladium-catalyzed amination of aryl bromides with cyclopropylamine has been demonstrated to be an efficient one-step process. researchgate.net

The reaction typically employs a palladium catalyst, such as Pd₂(dba)₃, in combination with a bulky phosphine ligand like BINAP or Xantphos, and a strong base, commonly sodium tert-butoxide (NaOtBu). researchgate.net This methodology avoids the often-sensitive organoboron reagents required for Suzuki coupling and directly installs the desired amine functionality.

| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 1 | 4-Bromotoluene | Cyclopropylamine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 99 | researchgate.net |

| 2 | 3-Bromopyridine | Cyclopropylamine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 43 | researchgate.net |

| 3 | 1-Bromonaphthalene | Cyclopropylamine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 91 | researchgate.net |

Table 2: Examples of Buchwald-Hartwig amination to form N-arylcyclopropylamines.

Cyclopropanation Reactions Utilizing Pyridine Precursors

Direct cyclopropanation of an appropriately substituted pyridine precursor is another major strategy. This typically involves the reaction of a 2-bromo-4-vinylpyridine with a carbene or carbene equivalent. Transition metals, particularly rhodium and copper complexes, are well-known catalysts for the cyclopropanation of olefins with diazo compounds. For instance, the reaction of a vinylpyridine with ethyl diazoacetate in the presence of a rhodium(II) carboxylate catalyst can generate the corresponding pyridyl-cyclopropanecarboxylate ester, which can then be converted to the target amine via standard functional group manipulations (e.g., Curtius rearrangement).

The synthesis of pyridines can be achieved through various methods, including cycloaddition reactions of 1-azadienes. rsc.org The precursor, 2-bromopyridine, can be synthesized from 2-aminopyridine through diazotization followed by bromination. wikipedia.orggoogle.com

Multi-Component Reactions for One-Pot Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, offer a highly efficient approach to complex molecules. nih.govbeilstein-journals.org While a specific MCR for the direct synthesis of this compound is not prominently reported, MCRs are widely used for the synthesis of highly substituted pyridine cores. acsgcipr.orgnih.govresearchgate.net For example, Hantzsch-type or Guareschi-Thorpe reactions can rapidly assemble the pyridine ring from simple acyclic precursors. acsgcipr.org

A hypothetical MCR approach could involve the synthesis of a functionalized pyridine that is then elaborated to the target molecule. For instance, a three-component reaction to form a 2-amino-4-substituted-pyridine could be followed by diazotization and bromination, and subsequent elaboration of the 4-substituent to the cyclopropanamine moiety. The Groebke–Blackburn–Bienaymé reaction is a notable MCR for producing imidazo[1,2-a]pyridines, showcasing the power of these reactions in building complex heterocyclic systems in one pot. beilstein-journals.org

Stereoselective Synthesis of this compound

The introduction of a chiral center at the C1 position of the cyclopropane ring requires stereoselective synthetic methods. This is particularly important as the biological activity of stereoisomers can differ significantly.

Asymmetric cyclopropanation is a well-established field, with a variety of chiral catalysts developed to control the stereochemical outcome. Chiral rhodium(II) carboxylates and copper-bis(oxazoline) (Cu-BOX) complexes are among the most successful catalysts for the enantioselective cyclopropanation of olefins with diazo compounds.

When employing a prochiral vinylpyridine as a precursor, the use of a chiral catalyst can induce enantioselectivity in the formation of the cyclopropane ring. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high diastereo- and enantioselectivity. The development of stereodivergent methods, which allow access to either cis or trans isomers from the same starting materials by simply changing the reaction conditions (e.g., presence or absence of O₂), represents a significant advancement in the synthesis of 2-arylcyclopropylamines. nih.gov

| Catalyst Type | Ligand Example | Metal | Typical Substrates | Achieved Enantioselectivity (ee) |

| Rhodium(II) Carboxylate | Dirhodium(II) tetrakis(N-phthaloyl-(S)-tert-leucinate) | Rh | Styrenes, Diazoacetates | >90% |

| Copper Bis(oxazoline) | 2,2'-Isopropylidenebis(4S-phenyl-2-oxazoline) | Cu | Styrenes, Diazoacetates | >95% |

| Iridium/Biphosphine | [Ir(cod)Cl]₂ / (R)-BINAP | Ir | N-cyclopropylamides | up to 94% (for C-H borylation) |

Table 3: Overview of common chiral catalysts used in asymmetric cyclopropanation and related transformations.

Diastereoselective Approaches

The diastereoselective synthesis of cyclopropanes is a well-established field, with numerous methods applicable to the construction of substituted cyclopropylamines. For the synthesis of this compound analogues, diastereoselectivity can be introduced during the cyclopropanation step of a suitably functionalized alkene precursor.

One potential strategy involves the reaction of a 2-bromo-4-vinylpyridine derivative with a carbene or carbenoid reagent. The stereochemical outcome of such reactions is often influenced by the directing effect of substituents on the alkene. For instance, the use of chiral auxiliaries on the nitrogen of a precursor amide or the use of sterically demanding reagents can favor the formation of one diastereomer over the other.

A recent study on the diastereoselective synthesis of cyclopropanes from unactivated alkenes and carbon pronucleophiles highlights a scalable and highly diastereoselective protocol. nih.govnih.gov This method could be adapted for the synthesis of this compound analogues by using a 2-bromo-4-vinylpyridine derivative as the alkene component. The reaction proceeds via an alkenyl thianthrenium intermediate, and the diastereoselectivity is controlled by the approach of the nucleophile.

Table 1: Hypothetical Diastereoselective Cyclopropanation of 2-Bromo-4-vinylpyridine

| Entry | Carbene Source | Catalyst/Reagent | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | CH₂N₂ | Pd(OAc)₂ | 1:1 | 75 |

| 2 | CH₂I₂ | Zn-Cu | 1.5:1 | 80 |

| 3 | Ethyl diazoacetate | Rh₂(OAc)₄ | >20:1 | 85 |

Note: The data in this table is hypothetical and for illustrative purposes, based on general outcomes of similar reactions.

Another approach involves the intramolecular cyclization of a suitably substituted precursor. For example, a γ-haloamine derivative can undergo base-mediated cyclization to form the cyclopropylamine ring. The stereochemistry of the starting material would directly influence the diastereoselectivity of the final product.

Enantioselective Methodologies

Achieving enantioselectivity in the synthesis of this compound presents a significant challenge. Asymmetric catalysis is a powerful tool for the enantioselective synthesis of cyclopropanes.

One potential route is the catalytic asymmetric cyclopropanation of 2-bromo-4-vinylpyridine using a chiral transition metal catalyst and a diazo compound. Chiral rhodium and copper complexes are well-known to catalyze such transformations with high enantioselectivity. The choice of ligand on the metal center is crucial for controlling the stereochemical outcome.

A study on the highly enantioselective synthesis of chiral cyclopropyl (B3062369) nucleosides via catalytic asymmetric intermolecular cyclopropanation offers a relevant precedent. nih.gov In this work, a chiral quinine-derived catalyst was used to achieve high yields and enantioselectivities. A similar strategy could be envisioned for the synthesis of this compound, where the pyridine moiety would be analogous to the purine base in the nucleoside synthesis.

Table 2: Potential Chiral Catalysts for Enantioselective Cyclopropanation

| Catalyst System | Ligand Type | Potential ee (%) |

| Rh₂(OAc)₄ with chiral carboxylate ligand | Chiral Carboxylate | >90 |

| Cu(I) with chiral bis(oxazoline) ligand (BOX) | Bis(oxazoline) | >95 |

| Chiral Phase-Transfer Catalyst | Quaternary Ammonium (B1175870) Salt | 80-95 |

Note: The enantiomeric excess (ee) values are based on literature precedents for similar transformations and are for illustrative purposes.

Alternatively, enantioselective ring-opening of a meso-cyclopropane precursor could be employed. researchgate.net This strategy, however, would require the synthesis of a suitable meso-intermediate.

Flow Chemistry and Continuous Synthesis of this compound

Flow chemistry offers several advantages for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), including improved safety, better process control, and the potential for higher yields and purity. flinders.edu.auaurigeneservices.com The continuous synthesis of this compound and its analogues can be envisioned through a multi-step flow process.

A recent report on the two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones demonstrates the feasibility of producing aminocyclopropane derivatives in a continuous manner. rsc.orgrsc.org This process involves the photocyclization of 1,2-diketones to 2-hydroxycyclobutanones, followed by a reaction with amines to form the cyclopropylamine core. A similar telescoped process could be designed for the target molecule.

Furthermore, the synthesis of functionalized pyridines has been successfully demonstrated in flow reactors. thieme-connect.comacs.orgnih.gov For example, a flow-based optimization of a condensation reaction to yield a triazolopyridine system showed a significant improvement in yield compared to the batch process. thieme-connect.com

A potential continuous flow setup for the synthesis of this compound could involve the following steps:

Continuous generation of a bromopyridine precursor: A key intermediate, such as 2-bromo-4-cyanopyridine, could be synthesized in a flow reactor.

In-line conversion to a cyclopropanation precursor: The precursor from step 1 could be directly converted to an alkene or another suitable substrate for cyclopropanation in a subsequent reactor.

Continuous cyclopropanation: The cyclopropanation reaction could be performed in a heated or photochemically activated flow reactor with precise control over residence time and temperature.

In-line purification: The crude product stream could be passed through a purification unit, such as a packed-bed scavenger resin or a continuous crystallization module, to isolate the desired product.

Table 3: Comparison of Batch vs. Potential Flow Synthesis

| Parameter | Batch Synthesis | Flow Synthesis (Projected) |

| Reaction Time | Hours to days | Minutes to hours |

| Safety | Handling of potentially hazardous reagents in large quantities | Small reaction volumes, better heat and mass transfer |

| Scalability | Difficult to scale up | Easily scalable by running the system for longer |

| Product Purity | May require multiple purification steps | Potential for in-line purification, leading to higher purity |

The implementation of continuous flow chemistry for the synthesis of this compound and its analogues holds promise for developing more efficient, safer, and scalable manufacturing processes.

Chemical Reactivity and Transformation Mechanisms of 1 2 Bromopyridin 4 Yl Cyclopropanamine

Reactivity of the Pyridine (B92270) Bromine

The bromine atom at the C2-position of the pyridine ring is a versatile handle for synthetic transformations. Its reactivity is largely governed by the electron-deficient nature of the pyridine ring, which facilitates both nucleophilic substitution and metal-catalyzed reactions.

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halopyridines. wikipedia.org In this mechanism, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov The aromaticity of the pyridine ring is temporarily disrupted in this step. youtube.com Subsequent elimination of the bromide leaving group restores the aromaticity and yields the substituted product.

The rate of SNAr reactions on halopyridines is significantly influenced by the nature of the halogen. However, the reactivity order can vary depending on the nucleophile and reaction conditions. For instance, with certain sulfur nucleophiles, the reactivity decreases in the order of I > Br > Cl > F, suggesting that the carbon-halogen bond cleavage is significant in the rate-determining step. sci-hub.se Conversely, with some oxygen nucleophiles, the order is F > Cl > Br > I, which indicates that the initial attack of the nucleophile is the rate-determining step, favored by the high electronegativity of fluorine. sci-hub.se The presence of electron-withdrawing groups on the ring can activate it towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com

These reactions are often carried out at elevated temperatures to overcome the energy barrier of disrupting aromaticity. youtube.com Common nucleophiles used in these substitutions include amines, alkoxides, and thiolates. youtube.comsci-hub.se

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr) on Halopyridines

| Factor | Influence on Reactivity | Mechanism |

|---|---|---|

| Leaving Group | Reactivity order can be I > Br > Cl > F or F > Cl > Br > I depending on the rate-determining step. sci-hub.se | The rate can be determined by either the nucleophilic attack or the departure of the leaving group. sci-hub.se |

| Nucleophile | Stronger nucleophiles generally increase the reaction rate. | A charge-controlled reaction may occur with charge-localized nucleophiles. sci-hub.se |

| Solvent | Polar aprotic solvents like DMSO and HMPA can enhance reaction rates. sci-hub.se | Solvents help to stabilize the charged Meisenheimer intermediate. wikipedia.org |

| Temperature | Higher temperatures are often required to facilitate the reaction. youtube.com | Provides the necessary activation energy to disrupt the aromatic system. youtube.com |

The carbon-bromine bond in 1-(2-bromopyridin-4-yl)cyclopropanamine is susceptible to oxidative addition to low-valent transition metal complexes, particularly those of palladium and nickel. nih.govnih.gov This elementary step is fundamental to a vast array of cross-coupling reactions. In this process, the metal center (e.g., Pd(0) or Ni(0)) inserts itself into the C-Br bond, leading to a new organometallic species (e.g., a Pd(II) or Ni(II) complex) where the metal's oxidation state has increased by two. youtube.com

This activation of the C-Br bond is crucial as it transforms the electrophilic carbon of the pyridine ring into a nucleophilic group within the organometallic complex, ready for subsequent reaction steps like transmetalation. ox.ac.uk

Following oxidative addition, the resulting organometallic intermediate can participate in cross-coupling reactions with a wide range of organometallic reagents. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the C2-position of the pyridine ring.

Palladium-catalyzed reactions are commonly employed for this purpose. lookchem.com For example, coupling with organoboron compounds (Suzuki coupling), organozinc compounds (Negishi coupling), and organotin compounds (Stille coupling) are well-established methods for functionalizing halopyridines. lookchem.com

Coupling with Grignard reagents (organomagnesium halides) is another effective method. nih.gov These reactions can be promoted by transition metal catalysts like palladium or nickel, but can also proceed under catalyst-free conditions using light promotion. lookchem.comacs.orgorganic-chemistry.org For instance, purple light can stimulate a single electron transfer (SET) from the Grignard reagent to the bromopyridine, initiating a radical coupling reaction. organic-chemistry.org To avoid side reactions, such as the addition of the Grignard reagent to other functional groups on the pyridine ring, these reactions are often conducted at low temperatures. lookchem.com

Table 2: Examples of Cross-Coupling Reactions for 2-Bromopyridines

| Coupling Reaction | Organometallic Reagent | Catalyst/Promoter | Product Type |

|---|---|---|---|

| Suzuki Coupling | Aryl/Alkyl Boronic Acids/Esters | Palladium complexes | Aryl/Alkyl-substituted pyridines |

| Negishi Coupling | Organozinc reagents | Palladium or Nickel complexes | Aryl/Alkyl-substituted pyridines lookchem.com |

| Kumada Coupling | Grignard Reagents (R-MgX) | Palladium or Nickel complexes nih.govlookchem.com | Alkyl/Aryl-substituted pyridines |

| Light-Promoted Coupling | Grignard Reagents (R-MgX) | Purple Light (catalyst-free) acs.orgorganic-chemistry.org | Alkyl/Aryl-substituted pyridines |

Reactivity of the Cyclopropylamine (B47189) Moiety

The cyclopropylamine moiety possesses a unique reactivity profile stemming from the combination of a basic amino group and a highly strained three-membered ring. longdom.org This enables reactions involving the amine nitrogen as well as transformations that proceed via the cleavage of the cyclopropane (B1198618) ring.

The primary amine of the cyclopropylamine group is nucleophilic and can participate in various amination and acylation reactions to form a wide range of derivatives. longdom.org These reactions are fundamental for incorporating the 1-(pyridin-4-yl)cyclopropanamine (B2507379) scaffold into larger molecules.

A common transformation is N-arylation, which can be achieved via palladium-catalyzed C-N bond formation reactions (Buchwald-Hartwig amination) with aryl bromides. researchgate.net This allows for the synthesis of N-arylcyclopropylamines. researchgate.net Furthermore, the amine can react with acylating agents like acyl chlorides or anhydrides to form the corresponding amides.

Recent methods have also been developed for the formal tertiary Csp³–H amination of cyclopropanes, providing another route to substituted cyclopropylamines under mild, transition-metal-free conditions. acs.org

The significant ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions, including oxidative, acidic, or photoredox catalysis. longdom.orgacs.org These reactions transform the cyclopropylamine into a linear alkylamine derivative, offering a pathway to structurally diverse products.

One common mechanism involves the oxidation of the cyclopropylamine. This can lead to the formation of reactive intermediates like a carbon-centered radical or an α,β-unsaturated aldehyde after ring opening. nih.govacs.org For example, in vitro studies on model cyclopropylamines have shown that they can be oxidized by enzymes like Cytochrome P450 to form reactive ring-opened metabolites. nih.govacs.org

Under acidic conditions, particularly in the presence of superacids, the cyclopropane ring can undergo protolytic cleavage. nih.gov This can lead to the formation of a dicationic intermediate which can then be trapped by nucleophiles. nih.gov The regioselectivity of the ring cleavage (distal vs. vicinal C-C bond) can depend on the substituents on the ring and the specific reaction conditions. nih.govorganic-chemistry.org

Photocatalytic methods have also been employed to induce ring-opening. In asymmetric [3+2] photocycloadditions, photoexcitation can lead to the formation of a radical cation intermediate, which then undergoes ring-opening to participate in further reactions. rsc.org

Table 3: Modes of Cyclopropane Ring-Opening

| Condition | Intermediate | Resulting Product Type | Reference |

|---|---|---|---|

| Oxidation | Carbon-centered radical, α,β-unsaturated aldehyde | Linear aldehydes, adducts with nucleophiles | nih.govacs.org |

| Acidic (Superacid) | Ammonium-carbenium dication | Linear, substituted alkylamines | nih.gov |

| Lewis Acid (AlCl₃) | "Heine-type" aziridine (B145994) intermediate | N-(2-chloropropyl)amides | rsc.org |

| Photoredox Catalysis | Distonic radical cation | Cyclopentylamines (in [3+2] cycloadditions) | rsc.org |

Ring-Opening Reactions of the Cyclopropane Ring

Acid-Catalyzed Ring-Opening

The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under acidic conditions. nih.gov In the presence of an acid, the primary amine of this compound is protonated to form an ammonium (B1175870) salt. This protonation enhances the electron-withdrawing nature of the substituent on the cyclopropane ring, further polarizing and weakening the C-C bonds. The mechanism of acid-catalyzed hydrolysis typically follows an A-2 pathway, where the protonated substrate is attacked by a nucleophile, such as water. rsc.orgyoutube.comyoutube.comnih.gov

The subsequent step involves the nucleophilic attack on one of the cyclopropyl (B3062369) carbons, leading to the cleavage of a C-C bond and the formation of a more stable, open-chain carbocation intermediate. The regioselectivity of this ring-opening is influenced by the stability of the resulting carbocation. The final product is formed after the capture of the carbocation by the nucleophile and subsequent deprotonation. While specific studies on this compound are not extensively documented, the general principles of acid-catalyzed ring-opening of aminocyclopropanes suggest a facile transformation under these conditions. youtube.com

Radical-Mediated Ring-Opening

The aminocyclopropane moiety is also known to undergo ring-opening through radical-mediated pathways. These reactions can be initiated by various radical species. The process generally involves the formation of a radical intermediate, which then triggers the cleavage of the strained cyclopropane ring.

The mechanism for the radical-mediated ring-opening of an aminocyclopropane can be initiated by the abstraction of a hydrogen atom from the amine or by the addition of a radical to the molecule. The resulting intermediate can then undergo homolytic cleavage of a cyclopropane C-C bond to yield a more stable open-chain radical. This type of reactivity has been harnessed in the development of fluorescent probes for detecting reactive oxygen species.

Metal-Catalyzed Ring-Opening

Transition metals can catalyze the ring-opening of cyclopropanes, often through oxidative addition or β-carbon elimination pathways. illinois.edu For vinylcyclopropanes, transition metals like rhodium, palladium, and nickel can facilitate cycloaddition reactions by cleaving a C-C bond of the cyclopropane ring. nih.govresearchgate.net This typically involves the formation of a metallacyclobutane or a π-allyl metal complex intermediate. nih.gov

In the context of this compound, while it lacks a vinyl group to direct the metal catalyst, the inherent ring strain still presents an opportunity for metal-catalyzed C-C bond cleavage. researchgate.netnih.gov Rhodium(I) catalysts, for instance, have been shown to effect the asymmetric ring-opening of racemic vinyl cyclopropanes. nih.govacs.org Such reactions with this compound would likely involve the coordination of the metal to the pyridine nitrogen or the amine, followed by insertion into one of the cyclopropane C-C bonds. The specific outcome would be highly dependent on the choice of metal, ligands, and reaction conditions.

N-Substituted Reactions and Amide/Urea (B33335) Formation

The primary amine in this compound is a versatile functional group for the synthesis of a wide array of derivatives through N-substitution reactions. Standard protocols for N-acylation and the formation of ureas are readily applicable.

Amide Formation: Amides can be synthesized by reacting the primary amine with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids in the presence of coupling reagents. researchgate.netnih.govsphinxsai.comsemanticscholar.org Common coupling reagents include carbodiimides (like DCC or EDC) often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. arkat-usa.org The use of phosphonium (B103445) salts (e.g., BOP, PyBOP) is also a well-established method for amide bond formation. arkat-usa.org

Urea Formation: Urea derivatives are accessible through the reaction of the primary amine with isocyanates. researchgate.netmdpi.comgoogle.comsigmaaldrich.com This reaction is typically high-yielding and proceeds under mild conditions. Alternatively, safer phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole (CDI) can be employed to generate an intermediate that subsequently reacts with the amine to form the urea.

Below is a table summarizing potential N-substitution reactions for this compound.

| Reaction Type | Reagent Class | Example Reagent | Product Type |

| N-Acylation | Acyl Chloride | Acetyl chloride | N-(1-(2-bromopyridin-4-yl)cyclopropyl)acetamide |

| N-Acylation | Carboxylic Acid + Coupling Agent | Benzoic acid + EDC/HOBt | N-(1-(2-bromopyridin-4-yl)cyclopropyl)benzamide |

| Urea Formation | Isocyanate | Phenyl isocyanate | 1-(1-(2-bromopyridin-4-yl)cyclopropyl)-3-phenylurea |

| N-Alkylation | Alkyl Halide | Benzyl bromide | N-benzyl-1-(2-bromopyridin-4-yl)cyclopropanamine |

| N-Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl chloride | N-(1-(2-bromopyridin-4-yl)cyclopropyl)-4-methylbenzenesulfonamide |

Chemoselectivity and Regioselectivity Considerations

The presence of multiple reactive sites in this compound—the primary amine, the C-Br bond, and the cyclopropane ring—necessitates careful consideration of chemoselectivity and regioselectivity in its transformations.

Chemoselectivity: The selective functionalization of one reactive site over others is a key challenge and opportunity.

N-Functionalization vs. C-Br Functionalization: The primary amine is generally more nucleophilic than the pyridine nitrogen and is the expected site of reaction with electrophiles like acyl chlorides or isocyanates under standard conditions. Conversely, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be directed to selectively react at the C-Br bond, leaving the aminocyclopropyl moiety intact. nih.govyoutube.com The choice of catalyst, ligands, and reaction conditions is crucial for achieving this selectivity. nih.gov For instance, the Goldberg reaction provides a method for N-arylation at the 2-position of 2-bromopyridine (B144113). nih.gov

Ring-Opening vs. Substitution: Under acidic or radical conditions, a competition between N-substitution and ring-opening may exist. The outcome will be dictated by the specific reagents and conditions employed.

Regioselectivity: Regioselectivity becomes important in reactions involving the pyridine ring and the cyclopropane ring.

Pyridine Ring Functionalization: In reactions such as C-H activation or electrophilic aromatic substitution (if conditions are forcing enough to overcome the deactivating effect of the bromine and nitrogen), the position of the new substituent on the pyridine ring is a key consideration. Radical additions to pyridinium (B92312) salts tend to occur at the C4 position. rsc.orgyoutube.com

Cyclopropane Ring-Opening: In ring-opening reactions, the cleavage can, in principle, occur at any of the three C-C bonds of the cyclopropane ring. The regioselectivity is governed by the stability of the intermediate formed upon cleavage. For donor-acceptor cyclopropanes, cleavage typically occurs at the bond between the carbon bearing the donor and the carbon bearing the acceptor. acs.orgrsc.org In the case of this compound, the bond between the carbon attached to the amino group and one of the methylene (B1212753) carbons is expected to cleave, leading to a more stable secondary or tertiary carbocation/radical intermediate.

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms for the transformations of this compound is fundamental to controlling the reaction outcomes.

Mechanism of Amide Formation: The N-acylation with a carboxylic acid and a carbodiimide (B86325) coupling agent typically proceeds through the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the primary amine of this compound to form the amide bond and a urea byproduct. The addition of HOBt can intercept the O-acylisourea to form an active ester, which is less prone to side reactions and racemization.

Mechanism of Ring-Opening: The mechanism of acid-catalyzed ring-opening involves the initial protonation of the amine. This is followed by a nucleophilic attack on a cyclopropyl carbon, which proceeds via a transition state with significant carbocationic character. The stereochemistry of the starting material can influence the stereochemistry of the product, indicating a stereospecific process in some cases. acs.org In PLP-dependent enzymes, the ring-opening of 1-aminocyclopropane-1-carboxylate involves the formation of a Schiff base with the coenzyme, followed by abstraction of a methylene proton to facilitate ring cleavage. nih.gov While not a synthetic reaction, this provides insight into the electronic requirements for cyclopropane ring-opening.

Mechanism of Palladium-Catalyzed Cross-Coupling: A typical Suzuki coupling at the C-Br bond would follow a catalytic cycle involving:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the C-Br bond of the 2-bromopyridine ring to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com

The selection of appropriate ligands is critical in this cycle to facilitate each step and prevent unwanted side reactions, thereby ensuring high chemoselectivity.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 1 2 Bromopyridin 4 Yl Cyclopropanamine

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 1-(2-bromopyridin-4-yl)cyclopropanamine, the expected monoisotopic mass can be calculated based on its chemical formula, C₉H₁₁BrN₂.

The presence of bromine is a key isotopic signature to look for in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which are present in an approximate 1:1 ratio. This results in a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by two mass units (the 'M' and 'M+2' peaks). This pattern provides strong evidence for the presence of a single bromine atom in the molecule.

Electrospray ionization (ESI) is a common soft ionization technique used for polar molecules like amines, which would likely produce the protonated molecule [M+H]⁺ as the base peak.

Table 1: Theoretical HRMS Data for this compound

| Ion Formula | Calculated m/z ([M+H]⁺ for ⁷⁹Br) | Calculated m/z ([M+H]⁺ for ⁸¹Br) |

|---|

The observation of this isotopic pattern at the calculated high-resolution masses would provide definitive confirmation of the elemental composition of this compound.

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed covalent framework of a molecule in solution. By analyzing the chemical shifts, coupling constants, and integrations in ¹H NMR, and the chemical shifts in ¹³C NMR, the precise connectivity and chemical environment of each atom can be determined.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the 2-bromopyridine (B144113) ring and the cyclopropylamine (B47189) moiety. The pyridine (B92270) ring protons will appear in the aromatic region (typically δ 7.0-8.5 ppm). The proton at position 6 of the pyridine ring is expected to be the most downfield due to the deshielding effect of the adjacent nitrogen atom. The protons at positions 3 and 5 will also show characteristic shifts and coupling patterns. The cyclopropyl (B3062369) protons will be found in the upfield region (typically δ 0.5-1.5 ppm), and due to their rigid nature, they may exhibit complex splitting patterns. The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbon atoms of the pyridine ring will resonate in the downfield region (δ 120-160 ppm), with the carbon atom bonded to the bromine (C2) being significantly influenced by the halogen's electronic effects. The carbon atoms of the cyclopropane (B1198618) ring will appear in the upfield region (δ 10-30 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Pyridine H-3 | ~7.4 | - |

| Pyridine H-5 | ~7.2 | - |

| Pyridine H-6 | ~8.3 | - |

| Cyclopropyl CH (x2) | ~0.8-1.2 (multiplet) | ~15-25 |

| Cyclopropyl CH (x2) | ~0.6-1.0 (multiplet) | ~15-25 |

| NH₂ | Broad singlet | - |

| Pyridine C-2 | - | ~142 |

| Pyridine C-3 | - | ~125 |

| Pyridine C-4 | - | ~150 |

| Pyridine C-5 | - | ~122 |

| Pyridine C-6 | - | ~150 |

| Cyclopropyl C-1 | - | ~30-40 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

2D NMR Spectroscopy

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: would reveal the coupling relationships between adjacent protons, for instance, between the protons on the pyridine ring.

HSQC: would correlate each proton signal with its directly attached carbon atom.

HMBC: would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the cyclopropylamine group and the pyridine ring at the C4 position.

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic cyclopropane ring would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring would give rise to absorptions in the 1400-1600 cm⁻¹ region. The C-Br stretch is expected to be in the lower frequency region of the spectrum, typically below 700 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy would provide complementary information. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. The C-Br stretching vibration may also be more easily observed in the Raman spectrum compared to the IR spectrum.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Amine (NH₂) | N-H Stretch | 3300-3500 (two bands) | Weak |

| Pyridine | Aromatic C-H Stretch | 3000-3100 | Strong |

| Cyclopropane | Aliphatic C-H Stretch | 2850-3000 | Strong |

| Pyridine | C=C, C=N Stretch | 1400-1600 | Strong |

| Amine (NH₂) | N-H Bend | 1590-1650 | - |

| Cyclopropane | CH₂ Scissoring | ~1450 | - |

| Pyridine | Ring Vibrations | 1000-1300 | Strong |

X-ray Crystallography for Solid-State Structure Determination (if available)

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. This would confirm the connectivity established by NMR and also reveal the conformation of the molecule in the crystal lattice. As of the current literature survey, a crystal structure for this specific compound has not been reported.

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its separation from reactants, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape for amines) and an organic solvent like acetonitrile (B52724) or methanol, would be suitable. A UV detector would be effective for detection due to the UV absorbance of the pyridine ring. The retention time of the main peak would be characteristic of the compound, and the peak area percentage would provide a quantitative measure of its purity.

Gas Chromatography (GC)

Gas chromatography could also be employed for purity assessment, although the polarity and potential for thermal degradation of the amine might necessitate derivatization to improve volatility and peak shape. A GC-MS (Gas Chromatography-Mass Spectrometry) setup would be particularly powerful, as it would provide both the retention time from the GC and the mass spectrum of the compound and any impurities.

Table 4: Illustrative Chromatographic Conditions for Analysis

| Technique | Column | Mobile Phase / Carrier Gas | Detection | Expected Outcome |

|---|---|---|---|---|

| HPLC | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile | UV at ~260 nm | A major peak with a specific retention time, allowing for purity calculation. |

| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry (EI) | A peak at a specific retention time with a corresponding mass spectrum matching the compound. |

Computational and Theoretical Chemistry Studies on 1 2 Bromopyridin 4 Yl Cyclopropanamine

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 1-(2-bromopyridin-4-yl)cyclopropanamine, these calculations can predict bond lengths, bond angles, and dihedral angles, offering a precise model of its ground-state geometry.

DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are frequently used to optimize the molecular structure of pyridine (B92270) derivatives. researchgate.net These calculations typically show a shortening of the N–C(2) bond when a halogen is substituted at the C(2) position. researchgate.net The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), can also be visualized. The MEP map is particularly useful for identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for understanding intermolecular interactions.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key descriptors of a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For substituted pyridines, the nature and position of the substituent can significantly influence the energies of these frontier orbitals. mdpi.com

Table 1: Predicted Geometrical Parameters for a 2-Bromopyridine (B144113) Moiety Illustrative data based on computational studies of related 2-halopyridines.

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.88 Å |

| C-N-C Angle | ~117° |

| Pyridine Ring C-C Bond Lengths | ~1.38 - 1.40 Å |

| Pyridine Ring C-H Bond Lengths | ~1.08 Å |

Table 2: Calculated Electronic Properties for a Substituted Pyridine Illustrative data based on DFT calculations of similar compounds.

| Property | Predicted Value |

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -0.5 to -1.5 eV |

| HOMO-LUMO Gap | 5.0 to 6.0 eV |

| Dipole Moment | 2.0 to 3.0 Debye |

Reaction Mechanism Elucidation via Density Functional Theory (DFT)

DFT is a powerful tool for investigating the pathways of chemical reactions, allowing for the determination of transition state structures and the calculation of activation energies. pyscf.org For this compound, DFT could be employed to study various potential reactions, such as nucleophilic substitution at the pyridine ring or reactions involving the cyclopropylamine (B47189) moiety.

For instance, the reaction of 2-bromopyridine with butyllithium (B86547) to form 2-lithiopyridine is a well-known transformation. wikipedia.org DFT calculations could model the mechanism of this lithiation in the context of the full molecule, providing insights into the energetics of the process. Similarly, the reactivity of the cyclopropylamine group, which can act as an irreversible inhibitor of certain enzymes, can be studied computationally to understand the covalent bond formation mechanism. nih.gov

Computational studies on the adsorption of pyridine on surfaces have utilized DFT to understand the reaction barriers and cooperative effects, which can be analogous to interactions with a larger biological molecule. researchgate.net These studies help in understanding how the electronic structure of the pyridine ring facilitates its interaction with other chemical species.

Conformational Analysis and Stereochemical Prediction

The flexibility of the bond connecting the cyclopropane (B1198618) ring to the pyridine ring allows for multiple conformations of this compound. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. This is typically done by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer.

Stereochemistry is another important aspect, as the carbon atom of the cyclopropane ring attached to the pyridine and the amino group is a chiral center. This means that this compound can exist as a pair of enantiomers. Computational methods can be used to study the properties of each enantiomer, although they will have identical energies in an achiral environment.

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are valuable for interpreting experimental spectra and confirming the structure of a synthesized compound.

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. github.ioresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be estimated. For pyridine derivatives, the predicted chemical shifts are generally in good agreement with experimental values, especially when appropriate computational methods and basis sets are used. nih.govnih.gov The electron-withdrawing nature of the bromine atom and the pyridine nitrogen will have a significant effect on the chemical shifts of the nearby protons and carbons.

Similarly, the vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These computed frequencies correspond to the stretching and bending modes of the various functional groups in the molecule and can be compared with experimental IR spectra. For halopyridines, DFT calculations have been shown to reproduce the experimental vibrational spectra with excellent accuracy. researchgate.net

Table 3: Predicted ¹H NMR Chemical Shifts for a 4-Substituted-2-Bromopyridine Moiety Illustrative data based on computational studies of related pyridine derivatives.

| Proton | Predicted Chemical Shift (ppm) |

| H-3 | ~8.3 |

| H-5 | ~7.2 |

| H-6 | ~8.4 |

Molecular Docking and Dynamics Simulations (Focused on chemical interactions, not biological activity)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. nih.gov In the context of this compound, docking studies can be used to explore its non-covalent interactions with a model receptor or another molecule, without implying any biological activity. These simulations can reveal key chemical interactions such as hydrogen bonds, halogen bonds, and hydrophobic interactions. researchgate.netrsc.orgd-nb.info

For instance, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the amino group on the cyclopropane ring can act as a hydrogen bond donor. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that is gaining increasing recognition in molecular design.

Molecular dynamics (MD) simulations can provide further insights into the dynamic nature of these interactions over time. nih.govrsc.org An MD simulation would treat the atoms as classical particles moving under the influence of a force field, allowing for the observation of conformational changes and the stability of intermolecular complexes. This can help to understand how the molecule might behave in a solution or when interacting with a surface, providing a more complete picture of its chemical interaction profile. rsc.orgrsc.org

Role of 1 2 Bromopyridin 4 Yl Cyclopropanamine As a Synthetic Intermediate

Precursor for Complex Heterocyclic Systems

The bifunctional nature of 1-(2-Bromopyridin-4-YL)cyclopropanamine, possessing both a nucleophilic amino group and an electrophilic carbon-bromine bond on the pyridine (B92270) ring, makes it an ideal starting material for the synthesis of complex heterocyclic systems. The primary amine can readily participate in condensation reactions with various carbonyl compounds or undergo acylation, while the 2-bromo-4-pyridyl moiety is amenable to a variety of cross-coupling reactions.

A potential pathway to complex heterocycles involves an initial reaction at the amino group, followed by an intramolecular cyclization. For instance, acylation of the cyclopropylamine (B47189) with a suitable reagent containing an additional reactive site could be followed by an intramolecular Heck or Suzuki coupling, utilizing the bromo-substituent to forge a new ring system fused to the pyridine core. While specific examples starting from this compound are not extensively documented in publicly available literature, the strategy of using similar aminopyridine derivatives is well-established in synthetic chemistry.

Building Block for Pyridine-Containing Scaffolds

The pyridine ring is a ubiquitous scaffold in medicinal chemistry and materials science. This compound serves as an excellent building block for introducing a substituted pyridine motif into a target molecule. The bromine atom at the 2-position of the pyridine ring is particularly well-suited for palladium-catalyzed cross-coupling reactions.

One of the most powerful methods for creating carbon-carbon bonds is the Suzuki-Miyaura coupling reaction. wikipedia.orgresearchgate.netnih.govmdpi.comlibretexts.org This reaction would allow for the substitution of the bromine atom with a wide array of aryl, heteroaryl, or vinyl groups through the use of the corresponding boronic acids or esters. This versatility enables the synthesis of a large number of analogues with diverse electronic and steric properties.

Similarly, the Buchwald-Hartwig amination provides a direct route to forming carbon-nitrogen bonds. chemspider.comwikipedia.orgnih.govorganic-chemistry.org This reaction can be employed to couple this compound with a variety of primary or secondary amines, leading to the formation of 2-amino-substituted pyridine derivatives.

| Reaction Type | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Base (e.g., Na₂CO₃, K₃PO₄), Boronic acid/ester, Solvent (e.g., Toluene, Dioxane) | 2-Aryl/heteroaryl/vinyl-substituted pyridine derivatives |

| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu), Amine, Solvent (e.g., Toluene) | 2-Amino-substituted pyridine derivatives |

Intermediate in the Synthesis of Substituted Cyclopropylamine Derivatives

The cyclopropylamine moiety is a recognized pharmacophore found in a number of biologically active compounds, including inhibitors of enzymes like Lysine-Specific Demethylase 1 (LSD1). nih.govnih.gov this compound serves as a key intermediate for the synthesis of a variety of substituted cyclopropylamine derivatives.

The primary amine of the cyclopropyl (B3062369) group can be readily functionalized through standard synthetic transformations. For example, acylation with carboxylic acids or their derivatives (e.g., acid chlorides, activated esters) leads to the corresponding amides. mdpi.com Similarly, reaction with sulfonyl chlorides yields sulfonamides. Reductive amination with aldehydes or ketones provides access to secondary and tertiary amines.

These transformations, combined with the reactivity of the bromopyridine core, allow for the generation of a vast chemical space around the 1-(pyridin-4-yl)cyclopropanamine (B2507379) scaffold. For instance, a Suzuki coupling to introduce a new substituent at the pyridine 2-position could be followed by N-acylation of the cyclopropylamine to generate a diverse library of compounds.

| Reaction on Amine | Reagent | Product Functional Group |

| Acylation | Acid chloride, Carboxylic acid + coupling agent | Amide |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)₃) | Secondary or Tertiary Amine |

Application in Divergent Synthesis Strategies

Divergent synthesis is a powerful strategy in which a common intermediate is used to generate a library of structurally diverse compounds. The orthogonal reactivity of the two functional groups in this compound makes it an excellent substrate for such strategies.

A divergent approach could involve a sequence of reactions where the order of functionalization is varied. For example, in one pathway, the bromo-substituent could be modified first via a cross-coupling reaction, followed by a series of transformations on the amino group. In a second pathway, the amino group could be functionalized initially, leading to a different set of intermediates that can then undergo reaction at the bromopyridine moiety. This approach allows for the rapid generation of a wide range of analogues from a single starting material. For instance, the decomposition of certain fused pyrrole-2,3-diones in the presence of cyanamides can lead to a divergent approach to different 4H-1,3-oxazines. mdpi.com

Development of Libraries of Chemically Diverse Analogues for Material Science or Probe Development (excluding specific biological function)

The ability to readily modify both the pyridine and cyclopropylamine portions of this compound makes it a valuable tool for the development of chemical libraries. Such libraries, containing a multitude of structurally related yet diverse compounds, are essential in materials science for the discovery of new materials with desired properties, such as specific optical or electronic characteristics.

Furthermore, this compound can serve as a core scaffold for the development of chemical probes. By systematically modifying the substituents on the pyridine ring and the cyclopropylamine, it is possible to create a library of molecules that can be used to investigate and identify new materials or to develop probes with tailored properties for specific applications, without focusing on a particular biological target. The synthesis of new derivatives of various carboxamides has been explored for their binding affinities. nih.gov

Future Research Directions in 1 2 Bromopyridin 4 Yl Cyclopropanamine Chemistry

Development of More Sustainable and Greener Synthetic Routes

Future research will likely prioritize the development of environmentally benign synthetic pathways to 1-(2-bromopyridin-4-yl)cyclopropanamine and its derivatives, aligning with the principles of green chemistry. academie-sciences.frnih.gov The focus will be on minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources.

Key areas of investigation will include:

Use of Green Solvents: A significant shift will be towards replacing traditional organic solvents with greener alternatives. Research into using water as a reaction solvent, as demonstrated in the synthesis of N-alkyl-2-pyridones from 2-halogenated pyridines, is a promising direction. researchgate.net This approach not only reduces environmental impact but can also simplify product isolation.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, such as multicomponent reactions (MCRs), will be highly sought after. nih.govrsc.org Designing an MCR to construct the pyridylcyclopropanamine scaffold in a single step would represent a significant advancement in efficiency and sustainability.

Renewable Feedstocks: While the core structure is synthetic, future work could explore integrating components derived from biomass. For instance, methods for generating substituted pyridines from biomass-derived dicarboxylic acids or lignin-derived guaiacols could be adapted. ukri.org

Energy Efficiency: The adoption of alternative energy sources like microwave irradiation or mechanochemistry could drastically reduce reaction times and energy input compared to conventional heating. researchgate.net

Table 1: Comparison of Conventional vs. Green Synthetic Approaches

| Parameter | Conventional Approach | Potential Green Approach | Anticipated Benefit |

|---|---|---|---|

| Solvent | Chlorinated hydrocarbons, DMF, THF | Water, ethanol, supercritical CO₂ | Reduced toxicity and waste |

| Catalyst | Stoichiometric reagents, heavy metals | Recyclable catalysts, biocatalysts | Lower cost, reduced waste, improved safety. nih.gov |

| Energy Source | Prolonged heating/reflux | Microwave, ultrasound, mechanochemistry | Faster reactions, lower energy consumption |

| Process | Multi-step synthesis | One-pot or multicomponent reactions | Increased efficiency, reduced waste streams. rsc.org |

Exploration of Novel Catalytic Transformations

The reactivity of the 2-bromo-4-substituted pyridine (B92270) core is ripe for exploration with modern catalytic methods. Future research will aim to move beyond standard cross-coupling reactions to discover new transformations that can efficiently build molecular complexity.

C-H Activation: Direct functionalization of the pyridine ring's C-H bonds is a powerful strategy to install new functional groups without pre-functionalization steps. thieme-connect.de While the bromine atom provides a reliable handle for cross-coupling, catalysts that can selectively activate the C-3, C-5, or C-6 positions would open up new avenues for derivatization.

Domino and Cascade Reactions: Developing catalytic systems that can initiate a cascade of bond-forming events from a single activation at the C-Br bond is a key goal. A ruthenium(II) catalytic system has been shown to convert 2-bromopyridines into poly-heteroarylated 2-pyridones through a domino sequence involving C-O, C-N, and C-C bond formations. mdpi.com Applying similar logic to this compound could yield highly complex and novel molecular scaffolds.

Phosphonium (B103445) Salt Intermediates: A novel strategy for 4-selective pyridine functionalization involves conversion into a heterocyclic phosphonium salt. thieme-connect.deacs.org This phosphonium group then acts as a versatile handle for subsequent C-O, C-S, C-N, and C-C bond-forming reactions. acs.org Adapting this method to the 2-bromo position of the target molecule could provide an alternative activation strategy with unique reactivity.

Nickel Catalysis: The use of inexpensive and earth-abundant nickel catalysts is an attractive alternative to palladium and ruthenium. rsc.org Nickel(II) complexes have been used for the multicomponent synthesis of other nitrogen heterocycles and could be developed for novel transformations of 2-bromopyridines. rsc.orgacs.org

Chemoenzymatic Synthesis and Biocatalytic Approaches

The integration of enzymes into synthetic pathways offers unparalleled selectivity and milder reaction conditions. academie-sciences.fr For a chiral molecule like this compound, biocatalysis holds immense promise for producing single enantiomers.

Enzymatic Cyclopropanation: A groundbreaking area of research is the use of engineered enzymes for asymmetric cyclopropanation. Engineered myoglobins have been shown to catalyze the highly stereoselective and enantiodivergent cyclopropanation of olefins using pyridotriazoles as carbene precursors, providing access to optically active pyridine-containing cyclopropanes. wpmucdn.combohrium.com Adapting this "new-to-nature" reaction could enable the direct asymmetric synthesis of the cyclopropane (B1198618) ring onto the pyridine scaffold.

Biocatalytic Derivatization: Enzymes could be used for the selective modification of the parent molecule. For example, imine reductases (IREDs) are known for their ability to synthesize a wide range of chiral amines and could potentially be used to modify the cyclopropylamine (B47189) group. acs.org Similarly, cytochrome P450 enzymes could be engineered for selective hydroxylation of the pyridine ring. acs.org

Whole-Cell Biocatalysis: Utilizing whole microbial cells containing the necessary enzymes can be a cost-effective approach. rsc.org Research could focus on developing recombinant microbial strains that can perform one or more steps in the synthesis of this compound or its precursors, potentially from sustainable feedstocks. ukri.orgrsc.org

Table 2: Potential Biocatalytic Transformations

| Enzyme Class | Target Transformation | Potential Product | Reference |

|---|---|---|---|

| Engineered Hemoproteins | Asymmetric cyclopropanation | Enantiopure pyridyl cyclopropanes | wpmucdn.combohrium.com |

| Imine Reductases (IREDs) | Reductive amination of the amine group | N-functionalized derivatives | acs.org |

| Cytochrome P450s | Regioselective C-H hydroxylation of pyridine ring | Hydroxylated pyridine derivatives | acs.org |

| Lipases/Esterases | Kinetic resolution of racemic intermediates | Enantiomerically enriched precursors | nih.gov |

Advanced Materials Chemistry Applications (excluding biomedical)

The unique electronic and structural properties of pyridine derivatives suggest that this compound could serve as a monomer or key intermediate for advanced materials. nih.gov

Proton Exchange Membranes (PEMs): Pyridine-based polymers are emerging as promising candidates for high-temperature proton exchange membrane fuel cells (HT-PEMFCs). acs.orgacs.org The electron-rich nitrogen in the pyridine ring can facilitate strong acid-base interactions and promote proton migration under anhydrous conditions. acs.org Polymerizing derivatives of this compound, for instance via cross-coupling reactions at the bromine site, could lead to novel membranes with tailored properties for enhanced durability and proton conductivity. acs.org

Functional Dyes and Chemosensors: Pyridine derivatives are frequently used in the textile industry to create dyes and have a high affinity for various ions, making them suitable for chemosensors. researchgate.netresearchgate.net The specific substitution pattern of the title compound could be exploited to develop new chromophores or fluorophores. The cyclopropylamine group could act as a specific binding site for metal ions or other analytes, leading to a detectable change in the material's optical properties.

Organic Electronics and Ligands: Pyridine-containing molecules are important as ligands for organometallic compounds and have applications in functional nanomaterials. nih.gov The bidentate chelation potential (via the pyridine nitrogen and the cyclopropylamine nitrogen) could make derivatives of this compound interesting ligands for catalysis or for the construction of metal-organic frameworks (MOFs) with unique topologies and functions.

Photoredox Catalysis and Electrosynthesis in its Derivatization

Harnessing light or electrical energy to drive chemical reactions offers mild, efficient, and sustainable alternatives to traditional methods. acs.orgresearchgate.net